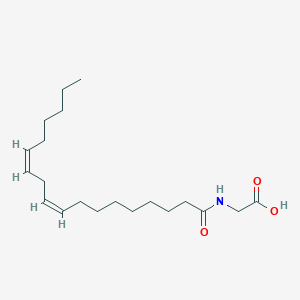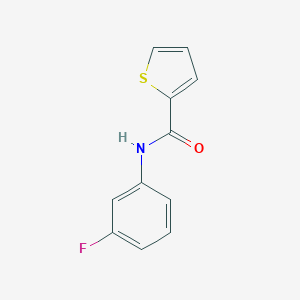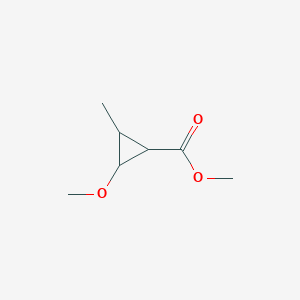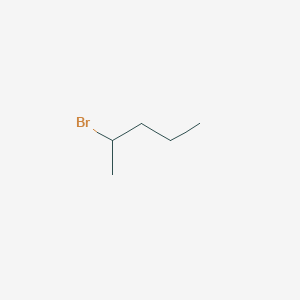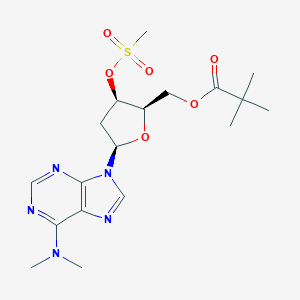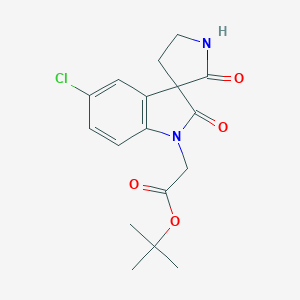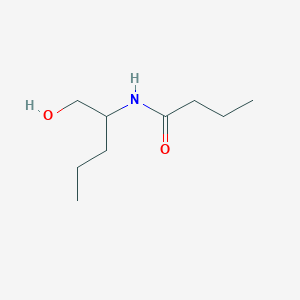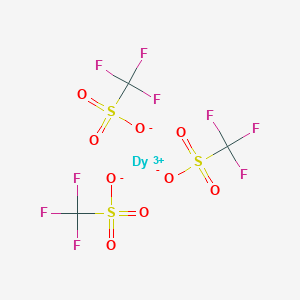
Dysprosium(III) trifluoromethanesulfonate
描述
Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a lanthanide triflate with the chemical formula (CF₃SO₃)₃Dy. It is a white powder that is highly soluble in water and is known for its role as a water-tolerant Lewis acid. This compound is widely used in various catalytic processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium(III) trifluoromethanesulfonate can be synthesized through the reaction of dysprosium oxide or dysprosium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving dysprosium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation and crystallization to obtain the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Dysprosium(III) trifluoromethanesulfonate primarily undergoes catalytic reactions, including:
Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.
Electrophilic Substitution Reactions: It is effective in the electrophilic substitution reactions of indoles with imines.
Aza-Piancatelli Rearrangement: It catalyzes the intramolecular aza-Piancatelli rearrangement to synthesize functionalized azaspirocycles.
Friedel-Crafts Alkylation: It is used in Friedel-Crafts alkylation reactions.
Ring-Opening Polymerization: It catalyzes ring-opening polymerization reactions.
Cycloaddition Reactions: It acts as a Lewis acid catalyst in cycloaddition reactions.
Common Reagents and Conditions:
Reagents: Silyl enol ethers, aldehydes, indoles, imines, and various organic substrates.
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures, often under inert atmosphere to prevent oxidation.
Major Products:
Aldol Reaction Products: β-hydroxy ketones or aldehydes.
Electrophilic Substitution Products: Substituted indoles.
Aza-Piancatelli Rearrangement Products: Functionalized azaspirocycles.
Friedel-Crafts Alkylation Products: Alkylated aromatic compounds.
Ring-Opening Polymerization Products: Polymers with specific functional groups.
Cycloaddition Products: Various cyclic compounds.
科学研究应用
Dysprosium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a Lewis acid.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
As a Lewis acid, Dysprosium(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its mechanism involves the activation of electrophilic centers in substrates, making them more reactive towards nucleophiles. This activation is crucial in processes such as aldol reactions, electrophilic substitutions, and cycloadditions.
相似化合物的比较
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
Comparison: Dysprosium(III) trifluoromethanesulfonate is unique due to its high solubility in water and its ability to function effectively in aqueous media. This property makes it particularly valuable in reactions where water tolerance is essential. Compared to other lanthanide triflates, this compound offers a balance of reactivity and stability, making it a versatile catalyst in various chemical processes.
属性
IUPAC Name |
dysprosium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCYDUEICANRJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3DyF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433047 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139177-62-1 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium tris(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dy(OTf)3 function as a catalyst in organic reactions?
A1: Dy(OTf)3 acts as a Lewis acid catalyst, effectively promoting various organic transformations. Its strong affinity for oxygen atoms allows it to coordinate with oxygen-containing functional groups in reactant molecules. This coordination enhances the reactivity of these molecules, facilitating the desired chemical transformations. For example, Dy(OTf)3 catalyzes the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. [] This reaction proceeds efficiently with a near-stoichiometric amount of acetic anhydride, highlighting the catalyst's effectiveness.
Q2: What are some notable applications of Dy(OTf)3 in organic synthesis?
A2: Dy(OTf)3 exhibits versatility in catalyzing a range of reactions, including:
- Carbohydrate Chemistry: It mediates the regioselective anomeric de-O-acetylation of carbohydrates in methanol with moderate to excellent yields. [] This selectivity is crucial for synthesizing specific carbohydrate derivatives. Additionally, it facilitates the conversion of unprotected sugars to their corresponding acetylated glycosyl hemiacetals, which are valuable intermediates in carbohydrate synthesis. []
- Piancatelli Rearrangement: Dy(OTf)3 catalyzes the Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones under mild conditions. [] This reaction offers control over the stereochemistry of the product, providing access to either the cis or trans isomer of the 4-hydroxycyclopentenone, which are important building blocks for various natural products.
Q3: Can Dy(OTf)3 be used in electrochemical applications?
A3: Research indicates the potential of Dy(OTf)3 in electrochemical applications, particularly for depositing dysprosium. Studies have demonstrated its use in a guanidinium-based room-temperature ionic liquid (RTIL) for electroplating dysprosium onto gold and Nd-Fe-B substrates. [] This method offers a potentially more efficient alternative to traditional physical vapor deposition techniques for creating dysprosium coatings, which are crucial in enhancing the performance of neodymium magnets used in various technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


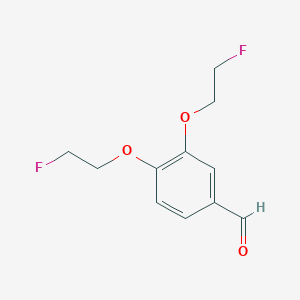

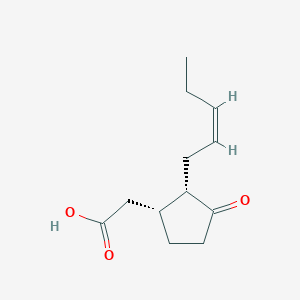
![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
![2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B163807.png)
